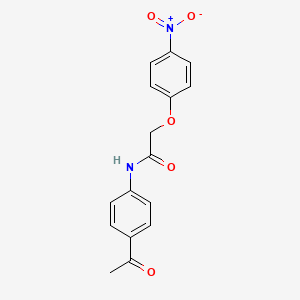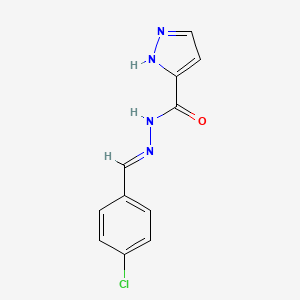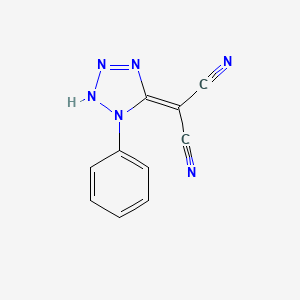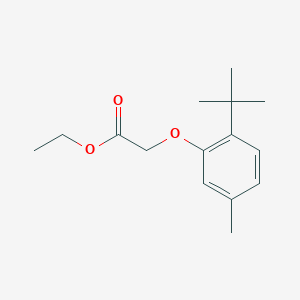
N-(4-acetylphenyl)-2-(4-nitrophenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds often involves catalytic systems or specific chemical reactions that aim to achieve high yield and selectivity. For instance, the reductive carbonylation of nitrobenzene catalyzed by Pd(II)-complexes has been proposed for one-pot synthesis to achieve selectivity towards specific acetamide derivatives, showcasing the influence of catalysts, solvents, and reaction conditions on product formation (Vavasori, Capponi, & Ronchin, 2023). Similarly, the synthesis of N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide demonstrated the importance of reaction conditions such as temperature and molar ratios for achieving high yields (Zhang Da-yang, 2004).
Molecular Structure Analysis
Molecular structure determination techniques such as X-ray crystallography provide insights into the geometry, bonding, and interactions within molecules. For example, studies on similar compounds have shown the presence of intra- and intermolecular hydrogen bonds, which play a significant role in determining the stability and reactivity of the molecules (T. Romero & Angela Margarita, 2008).
Chemical Reactions and Properties
Chemical reactions involving acetamide derivatives can lead to various bioactive compounds or functional materials. The synthesis and modification of acetamide derivatives often involve catalytic reactions, nitration, and substitution reactions, reflecting the compound's versatility and reactivity (Girel et al., 2022).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are crucial for understanding the behavior of chemical compounds under different conditions. These properties are determined by the molecular structure and can significantly affect the compound's applications and handling (Jansukra et al., 2021).
Chemical Properties Analysis
The chemical properties of N-(4-acetylphenyl)-2-(4-nitrophenoxy)acetamide, including its reactivity towards various reagents, stability under different conditions, and potential for undergoing specific chemical transformations, are integral for its application in synthesis and industry. Investigations into similar compounds have highlighted the importance of understanding these properties to optimize reactions and achieve desired products efficiently (Begunov & Valyaeva, 2015).
科学的研究の応用
Anticancer, Anti-Inflammatory, and Analgesic Activities
N-(4-acetylphenyl)-2-(4-nitrophenoxy)acetamide and its derivatives have been explored for their potential anticancer, anti-inflammatory, and analgesic activities. Specifically, compounds with halogens on the aromatic ring, such as N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide, have shown promising results in these areas, indicating potential development into therapeutic agents (Rani, Pal, Hegde, & Hashim, 2014).
Environmental Impact and Degradation
Studies have investigated the environmental impact of nitrophenols, which are structurally related to N-(4-acetylphenyl)-2-(4-nitrophenoxy)acetamide. These compounds are used in various industries, and their effect on anaerobic systems and degradation processes has been a focus of research, indicating the importance of understanding the environmental implications of these chemicals (Haghighi Podeh, Bhattacharya, & Qu, 1995).
Chemical Synthesis and Applications
Research in chemical synthesis has explored the creation of N-(4-acetylphenyl)-2-(4-nitrophenoxy)acetamide derivatives for various applications. These studies include the synthesis of novel phenoxyacetamide derivatives with potential uses in agriculture as insecticidal agents (Rashid et al., 2021).
Photocatalytic Degradation
The photocatalytic degradation of related compounds, such as acetaminophen, has been studied to understand the breakdown and removal of these substances in environmental contexts. This research is crucial for developing methods to mitigate the environmental impact of these chemicals (Jallouli et al., 2017).
特性
IUPAC Name |
N-(4-acetylphenyl)-2-(4-nitrophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O5/c1-11(19)12-2-4-13(5-3-12)17-16(20)10-23-15-8-6-14(7-9-15)18(21)22/h2-9H,10H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALJJEAXKNBHDFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(benzyloxy)phenyl]cyclohexanecarboxamide](/img/structure/B5598465.png)
![4-[(3-iodobenzyl)oxy]benzaldehyde](/img/structure/B5598472.png)
![2-{2-[2-(benzoylamino)-3-(2,5-dimethoxyphenyl)acryloyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5598482.png)

![6-[(3-phenoxybenzyl)thio]-5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one](/img/structure/B5598494.png)
![methyl 3-{[(2-ethyl-6-methylphenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5598504.png)




![5-[(4-ethylphenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B5598552.png)
![N-[2-(2-methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5598558.png)

![N-(3-chloro-4-ethoxy-5-methoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B5598568.png)